methyl 4-{[(3-ethoxy-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-yliden)methyl]amino}benzenecarboxylate
Description
Methyl 4-{[(3-ethoxy-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-yliden)methyl]amino}benzenecarboxylate is a pyrazolone-derived aromatic ester. Its structure comprises a methyl benzoate backbone linked via an amino-methylene bridge to a 3-ethoxy-5-oxo-1-phenyl-4H-pyrazol-4-ylidene moiety.
Key structural features include:
- Pyrazolone ring: A five-membered heterocycle with keto and ethoxy substituents at positions 3 and 5, respectively.
- Phenyl group: Attached to the pyrazolone’s nitrogen (position 1), enhancing aromaticity and stability.
- Methyl benzoate ester: Provides lipophilicity, influencing solubility and pharmacokinetic properties .
Properties
IUPAC Name |
methyl 4-[(5-ethoxy-3-oxo-2-phenyl-1H-pyrazol-4-yl)methylideneamino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O4/c1-3-27-18-17(19(24)23(22-18)16-7-5-4-6-8-16)13-21-15-11-9-14(10-12-15)20(25)26-2/h4-13,22H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYHACJIREXIZGI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=O)N(N1)C2=CC=CC=C2)C=NC3=CC=C(C=C3)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been known to interact with various enzymes and receptors in the body
Mode of Action
The exact mode of action of this compound is currently unknown due to the lack of specific studies on this compound. It’s worth noting that similar compounds have been shown to exhibit antioxidant potential. They work by neutralizing harmful free radicals in the body, thereby preventing oxidative stress and damage to cells.
Biochemical Pathways
Compounds with similar structures have been reported to influence various biochemical pathways, including those involved in inflammation, tumor growth, and bacterial infections
Pharmacokinetics
Similar compounds are known to be highly soluble in water and other polar solvents, which could potentially influence their absorption and distribution in the body
Result of Action
Similar compounds have been reported to exhibit various biological activities, such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, and antioxidant activities. These activities suggest that the compound could potentially influence a wide range of cellular processes and molecular pathways.
Biological Activity
The compound methyl 4-{[(3-ethoxy-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-yliden)methyl]amino}benzenecarboxylate has garnered attention in pharmacological research due to its potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms, efficacy in various biological systems, and relevant case studies.
- IUPAC Name : this compound
- CAS Number : 338750-94-0
- Molecular Formula : CHNO
- Molecular Weight : 384.43 g/mol
Antioxidant Activity
Recent studies have indicated that this compound exhibits significant antioxidant properties. It has been shown to scavenge free radicals effectively, which is crucial in preventing oxidative stress-related diseases.
Anticancer Potential
Research has demonstrated that this compound may inhibit the proliferation of various cancer cell lines. For instance, in vitro studies have shown that it reduces cell viability in breast and prostate cancer cells by inducing apoptosis and disrupting cell cycle progression.
Case Study: Breast Cancer Cells
In a study involving MCF-7 breast cancer cells, treatment with the compound resulted in a dose-dependent decrease in cell viability:
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 10 | 85 |
| 25 | 65 |
| 50 | 40 |
The compound's mechanism of action appears to involve the activation of caspase pathways leading to programmed cell death.
Antimicrobial Activity
The compound has also shown promise as an antimicrobial agent. It was tested against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined as follows:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 20 |
These results indicate that this compound has potential as a therapeutic agent against bacterial infections.
Enzyme Inhibition
Additionally, the compound has been evaluated for its ability to inhibit certain enzymes associated with disease processes. Notably, it exhibited inhibitory effects on cyclooxygenase (COX) enzymes, which are involved in inflammation and pain pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyrazolone-Based Derivatives
Methyl 3-{[(3-Methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-yliden)methyl]amino}-2-thiophenecarboxylate (CAS: 1025619-73-1)
- Structure : Replaces the benzene ring in the benzoate moiety with a thiophene ring and substitutes the ethoxy group with a methyl group on the pyrazolone.
- Key Differences: Thiophene vs. Methyl vs. Ethoxy Substituent: Reduced steric bulk and altered electronic effects may impact solubility and metabolic stability.
- Molecular Weight : 341.39 g/mol (vs. ~385 g/mol for the target compound) .
Ethyl 2-{[(3-Methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-yliden)methyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate (CAS: 362622-50-2)
- Structure : Features a tetrahydrobenzothiophene core and an ethyl ester group.
- Key Differences :
- Saturated Benzothiophene : Enhances conformational rigidity compared to the planar benzene ring.
- Ethyl Ester : Increases lipophilicity compared to the methyl ester in the target compound.
- Molecular Weight : 409.50 g/mol .
Butyl 2-Chloro-5-({[1-(3,4-Dimethylphenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-yliden]methyl}amino)benzoate (CAS: 362680-03-3)
- Structure : Incorporates a chloro-substituted benzoate and a 3,4-dimethylphenyl group on the pyrazolone.
- Butyl Ester: Prolongs metabolic half-life but reduces aqueous solubility .
Alkyl Benzoate Derivatives
Methyl Benzoate (CAS: 93-58-3)
- Structure: Simplest aromatic ester lacking the pyrazolone-aminomethylene complex.
- Key Differences: Absence of Pyrazolone: Lacks bioactivity associated with heterocyclic systems.
Ethyl Benzoate (CAS: 93-89-0)
- Structure : Ethyl ester analog of methyl benzoate.
- Key Differences: Increased Lipophilicity: Ethyl group enhances membrane permeability but reduces solubility. No Heterocyclic Motif: Limited to non-pharmacological applications .
Physicochemical and Pharmacological Comparisons
*Inferred from structural analogs in pyrazolone chemistry .
Q & A
Basic: What are the recommended synthetic routes for preparing methyl 4-{[(3-ethoxy-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-yliden)methyl]amino}benzenecarboxylate?
Methodological Answer:
The compound can be synthesized via a multi-step protocol involving cyclocondensation and functionalization. A general approach includes:
Cyclocondensation: React ethyl acetoacetate with phenylhydrazine to form the pyrazolone core, followed by ethoxylation at the 3-position using ethylating agents (e.g., ethyl bromide in basic conditions) .
Schiff Base Formation: Introduce the aminobenzene moiety by reacting the pyrazolone with methyl 4-aminobenzoate under reflux in a polar aprotic solvent (e.g., DMF or DMSO) with catalytic acid .
Esterification: Final esterification steps may require protecting group strategies, such as using trimethylsilyl chloride to protect reactive hydroxyl groups during synthesis .
Key Considerations: Monitor reaction progress via TLC or HPLC, and purify intermediates via recrystallization or column chromatography .
Basic: What spectroscopic and analytical techniques are critical for characterizing this compound?
Methodological Answer:
Characterization should include:
NMR Spectroscopy:
- 1H/13C NMR: Confirm the presence of the ethoxy group (δ ~1.3–1.5 ppm for CH3, δ ~4.0–4.3 ppm for CH2), pyrazolone carbonyl (δ ~160–165 ppm), and ester carbonyl (δ ~165–170 ppm) .
- 2D NMR (COSY, HSQC): Resolve overlapping signals from aromatic protons and verify substitution patterns .
IR Spectroscopy: Identify key functional groups (C=O stretch ~1700 cm⁻¹, N-H bend ~3300 cm⁻¹) .
Mass Spectrometry (HRMS): Confirm molecular ion peaks and fragmentation patterns aligned with the proposed structure .
X-ray Crystallography (if crystalline): Resolve steric effects and confirm tautomeric forms of the pyrazolone ring .
Advanced: How can reaction yields be optimized for the Schiff base formation step?
Methodological Answer:
Optimization strategies include:
Solvent Selection: Use polar aprotic solvents (e.g., DMF) to enhance nucleophilicity of the amine group .
Catalysis: Employ Lewis acids (e.g., ZnCl2) or Brønsted acids (e.g., p-toluenesulfonic acid) to accelerate imine formation .
Temperature Control: Reflux at 80–100°C for 12–24 hours, balancing between reaction completion and decomposition risks .
Stoichiometry: Use a 10–20% excess of methyl 4-aminobenzoate to drive the reaction to completion .
Validation: Track reaction progress via in situ FTIR or periodic sampling for HPLC analysis .
Advanced: What computational modeling approaches are suitable for predicting the compound’s reactivity or bioactivity?
Methodological Answer:
Density Functional Theory (DFT): Calculate electronic properties (e.g., HOMO-LUMO gaps) to predict sites for electrophilic/nucleophilic attack .
Molecular Dynamics (MD): Simulate solvent interactions and tautomeric equilibria of the pyrazolone ring in aqueous environments .
QSAR Modeling: Use substituent descriptors (e.g., Hammett constants) from analogous pyrazole derivatives to correlate structure with bioactivity .
Tools: COMSOL Multiphysics or Gaussian software for simulations; Python/R for QSAR model development .
Advanced: How can structure-activity relationships (SAR) be systematically studied for this compound?
Methodological Answer:
Analog Synthesis: Prepare derivatives with variations in:
- Ethoxy Group: Replace with methoxy, propoxy, or aryloxy to assess steric/electronic effects .
- Ester Moiety: Substitute methyl with ethyl or benzyl esters to study lipophilicity impacts .
Biological Assays: Test analogs for target-specific activity (e.g., enzyme inhibition using kinetic assays) and compare IC50 values .
Data Analysis: Apply multivariate regression to link substituent parameters (e.g., logP, molar refractivity) with bioactivity .
Advanced: How should researchers address contradictions in experimental data (e.g., conflicting bioactivity results)?
Methodological Answer:
Reproducibility Checks: Verify synthetic protocols (e.g., purity via HPLC >95%) and assay conditions (pH, temperature controls) .
Meta-Analysis: Review literature on structurally similar compounds (e.g., pyrazolone derivatives) to identify trends or outliers .
Mechanistic Studies: Use techniques like SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to validate target binding .
Theoretical Frameworks: Reconcile data with computational predictions (e.g., docking studies to explain binding affinity discrepancies) .
Advanced: What strategies are recommended for scaling up synthesis while maintaining purity?
Methodological Answer:
Process Optimization:
- Continuous Flow Reactors: Improve heat/mass transfer for exothermic steps (e.g., Schiff base formation) .
- Membrane Separation: Use nanofiltration to remove byproducts and recover catalysts .
Quality Control: Implement PAT (Process Analytical Technology) tools like inline Raman spectroscopy for real-time monitoring .
Crystallization Engineering: Optimize solvent-antisolvent ratios and cooling rates to enhance crystal purity and yield .
Advanced: How can the compound’s stability under varying storage conditions be systematically evaluated?
Methodological Answer:
Forced Degradation Studies: Expose the compound to:
- Thermal Stress: 40–60°C for 4–8 weeks .
- Hydrolytic Conditions: pH 3–9 buffers at 25–40°C .
- Oxidative Stress: 3% H2O2 .
Analytical Monitoring: Use HPLC-MS to identify degradation products (e.g., ester hydrolysis to carboxylic acid) .
Kinetic Modeling: Apply Arrhenius equations to predict shelf-life under long-term storage .
Advanced: What are the best practices for designing a biologically relevant assay for this compound?
Methodological Answer:
Target Selection: Prioritize targets (e.g., kinases, GPCRs) based on structural homology to known pyrazolone-binding proteins .
Assay Design:
- Enzymatic Assays: Use fluorogenic substrates for real-time activity monitoring (e.g., NADH-coupled assays for oxidoreductases) .
- Cell-Based Assays: Employ reporter gene systems (e.g., luciferase) to measure downstream signaling effects .
Controls: Include positive controls (e.g., staurosporine for kinase inhibition) and vehicle controls to normalize data .
Advanced: How can researchers integrate this compound into a broader theoretical framework (e.g., drug discovery or materials science)?
Methodological Answer:
Drug Discovery: Position the compound within a lead optimization pipeline, leveraging its pyrazolone core as a kinase inhibitor scaffold .
Materials Science: Explore its potential as a ligand for metal-organic frameworks (MOFs) by coordinating via the pyrazolone oxygen and ester carbonyl .
Theoretical Linking: Use conceptual density functional theory (CDFT) to explain its redox behavior or charge-transfer properties .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
